3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid
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Overview
Description
3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid is an organic compound with the molecular formula C12H8FN3O3 and a molecular weight of 261.21 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a fluorophenylcarbamoyl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 4-fluoroaniline with pyrazine-2,3-dicarboxylic anhydride in the presence of a suitable solvent and catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
- 3-[(4-chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
- 3-[(4-bromophenyl)carbamoyl]pyrazine-2-carboxylic acid
- 3-[(4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
These compounds share a similar pyrazine-2-carboxylic acid core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, highlighting the uniqueness of this compound .
Biological Activity
3-[(4-Fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid (CAS No. 871257-83-9) is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazine ring substituted with a carbamoyl group and a fluorophenyl moiety. This structural arrangement is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrazine-2-carboxylic acid exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 1.56 to 3.13 μg/mL .
Table 1: Antimycobacterial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
18a | 1.56 | Mycobacterium tuberculosis |
18b | 3.13 | Mycobacterium tuberculosis |
PZA | 12.5 - 25 | Mycobacterium tuberculosis |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of specific enzymes critical for bacterial survival. Molecular docking studies suggest that it interacts with decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a target enzyme in the biosynthesis pathway of mycobacterial cell walls .
Study on Antimycobacterial Activity
In a study published in the MDPI journal, various derivatives of pyrazine-2-carboxylic acid were synthesized and tested for their antimycobacterial activity. The results demonstrated that structural modifications, such as the introduction of a fluorophenyl group, significantly enhanced the activity against M. tuberculosis. The study highlighted that the most active compounds had MIC values comparable to established treatments like isoniazid .
Cytotoxicity Assessment
Cytotoxicity assays conducted alongside antimicrobial evaluations revealed that these compounds exhibited low cytotoxic effects on mammalian cells, indicating their potential as safe therapeutic agents .
Properties
IUPAC Name |
3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(18)19)15-6-5-14-9/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQDVJKGLKSDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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